molecular formula C6H11NO2 B1394163 2,5-Dioxa-8-azaspiro[3.5]nonane CAS No. 1184185-17-8

2,5-Dioxa-8-azaspiro[3.5]nonane

Cat. No. B1394163
M. Wt: 129.16 g/mol
InChI Key: IOSOHRRBMBVUNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,5-Dioxa-8-azaspiro[3.5]nonane has been synthesized by a variety of methods, including acid-catalyzed cyclization of a diol-containing precursor. A patent discloses a method for synthesizing 2,5-dioxa-8-azaspiro[3.5]nonane, which involves reacting the compound 1 with chloroiodomethane in an inert atmosphere and a first reaction solvent under the action of a first base to obtain a compound 2 .


Molecular Structure Analysis

The molecular structure of 2,5-Dioxa-8-azaspiro[3.5]nonane is characterized by a spirocyclic structure that contains two oxygen atoms and one nitrogen atom in the ring. The molecular formula is C6H11NO2 and the molecular weight is 129.16 .


Physical And Chemical Properties Analysis

2,5-Dioxa-8-azaspiro[3.5]nonane has a molecular weight of 129.16 . It is freely soluble with a density of 1.16±0.1 g/cm3 (20 ºC 760 Torr), and a boiling point of 219.9±40.0 ºC (760 Torr) .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

  • Research has focused on synthesizing analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, including compounds with the 2,5-Dioxa-8-azaspiro[3.5]nonane structure. These compounds have been investigated for their anticonvulsant properties, particularly against electroshock-induced seizures. The studies include structure-activity analysis using approaches like Topliss structure activity and Craig plot analytical methods, along with CLOG P analysis (Farrar et al., 1993).

Chemical Synthesis Techniques

  • Methods have been developed for synthesizing derivatives of 2,5-Dioxa-8-azaspiro[3.5]nonane. For instance, a synthesis technique for N-butyloxycarbonylalanyl-1,4dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester was developed through a multi-step process (Slavinskaya et al., 1996).

Applications in Material Science

  • A study demonstrated the use of a Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene for the removal of water-soluble carcinogenic direct azo dyes and aromatic amines. This illustrates the compound's potential in environmental applications and material science (Akceylan et al., 2009).

Radiochemistry and Imaging

  • A significant application is in the field of radiochemistry and imaging. One study focused on synthesizing a fluorine-18 labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivative as a potent tumor imaging agent. This compound showed high affinity for σ1 receptors and was evaluated for its potential in positron emission tomography (PET) imaging in tumor models (Xie et al., 2015).

Antibacterial Properties

  • A study conducted on triaza and dioxa aza spiro derivatives, including 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, revealed notable antibacterial activity against various bacterial species. This suggests its potential application in the development of new antibacterial agents (Natarajan et al., 2021).

Safety And Hazards

2,5-Dioxa-8-azaspiro[3.5]nonane is classified as an irritant . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

properties

IUPAC Name

2,5-dioxa-8-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6(3-7-1)4-8-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSOHRRBMBVUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CN1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676743
Record name 2,5-Dioxa-8-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxa-8-azaspiro[3.5]nonane

CAS RN

1184185-17-8
Record name 2,5-Dioxa-8-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ Boyd, PN Collier, MP Clark, H Deng… - Journal of medicinal …, 2021 - ACS Publications
In our efforts to identify novel small molecule inhibitors for the treatment of adrenoleukodystrophy (ALD), we conducted a high-throughput radiometric screen for inhibitors of elongation …
Number of citations: 4 pubs.acs.org

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